Titanium hydroxide

Description

Properties

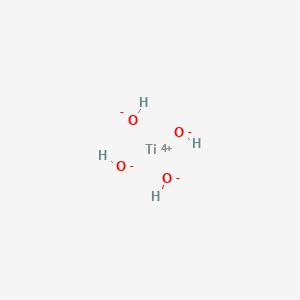

IUPAC Name |

titanium(4+);tetrahydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4H2O.Ti/h4*1H2;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZRNZOLAXHGLL-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O4Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20338-08-3 (titanium(OH)4), 12651-23-9 (Parent) | |

| Record name | Titanium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012651239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020338083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

115.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20338-08-3, 12651-23-9 | |

| Record name | Titanium tetrahydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20338-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012651239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020338083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TITANIUM HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9EOP89V8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Titanium Hydroxide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for synthesizing amorphous titanium hydroxide (Ti(OH)₄) nanoparticles. As a critical precursor to crystalline titanium dioxide (TiO₂) and a material of interest for various biomedical applications, understanding the synthesis of this compound nanoparticles is paramount. This document details four primary synthesis routes: the sol-gel method, hydrothermal synthesis, co-precipitation, and microwave-assisted synthesis. Each section includes detailed experimental protocols, a summary of quantitative data for comparative analysis, and a visualization of the process workflow.

Sol-Gel Synthesis

The sol-gel process is a versatile wet-chemical technique widely used for synthesizing metal oxides from molecular precursors. The process involves the hydrolysis and condensation of metal alkoxides or metal salts in a solvent, leading to the formation of a "sol" (a colloidal suspension of solid particles in a liquid). Further processing of the sol leads to the formation of a "gel," a three-dimensional network of particles. For this compound, this method offers excellent control over particle size and morphology at low temperatures.

Experimental Protocol: Sol-Gel Synthesis of Amorphous Ti(OH)₄ Nanoparticles

Materials:

-

Titanium (IV) isopropoxide (TTIP, precursor)

-

Ethanol (solvent)

-

Deionized water (hydrolyzing agent)

-

Nitric acid (catalyst, optional for pH control)

Procedure:

-

Prepare a solution of titanium (IV) isopropoxide in ethanol. A typical molar ratio is 1:35 (TTIP:Ethanol).

-

In a separate beaker, prepare a solution of deionized water and ethanol. The water-to-alkoxide ratio is a critical parameter influencing the hydrolysis rate.

-

Slowly add the water-ethanol solution to the TTIP solution under vigorous stirring. The hydrolysis of TTIP leads to the formation of this compound, Ti(OH)₄. The reaction is as follows: Ti[OCH(CH₃)₂]₄ + 4H₂O → Ti(OH)₄ + 4CH₃CH(OH)CH₃[1]

-

Continue stirring the solution for a specified period (e.g., 1-2 hours) to ensure complete hydrolysis and the formation of a stable sol. The solution will become milky white, indicating the precipitation of Ti(OH)₄ particles.[2]

-

The resulting sol can be aged for a period (e.g., 24 hours) to allow for further condensation and particle growth.

-

To isolate the amorphous this compound nanoparticles, the sol is centrifuged at a high speed (e.g., 8000 rpm) for 15-20 minutes.

-

The supernatant is discarded, and the precipitate (amorphous Ti(OH)₄ nanoparticles) is washed multiple times with ethanol and deionized water to remove any unreacted precursors or byproducts.

-

The final product is dried in an oven at a low temperature (e.g., 60-80°C) to obtain a fine powder of amorphous this compound nanoparticles.

Sol-Gel Synthesis Workflow

Caption: Workflow for Sol-Gel Synthesis of this compound Nanoparticles.

Hydrothermal Synthesis

Hydrothermal synthesis involves chemical reactions in aqueous solutions under high temperature and pressure in a sealed vessel called an autoclave. This method can produce highly crystalline and well-defined nanoparticles. For amorphous this compound, the conditions can be modified to favor the formation of the hydroxide phase over crystalline oxides.

Experimental Protocol: Hydrothermal Synthesis of Amorphous Ti(OH)₄ Nanoparticles

Materials:

-

Titanium (IV) isopropoxide (TTIP) or Titanium (IV) chloride (TiCl₄) (precursor)

-

Deionized water or an alcohol/water mixture (solvent)

-

Ammonium hydroxide or Sodium hydroxide (for pH adjustment)

Procedure:

-

Prepare a precursor solution by dissolving the titanium precursor in the chosen solvent. For example, a 0.1 M TTIP solution can be prepared in deionized water.

-

Adjust the pH of the solution by adding a base (e.g., ammonium hydroxide) dropwise under constant stirring until the desired pH is reached. A neutral or slightly basic pH is often used for the synthesis of hydroxides.

-

Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven to a specific temperature (e.g., 120-180°C) for a defined duration (e.g., 12-24 hours).[3]

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the product thoroughly with deionized water and ethanol to remove any residual ions and byproducts.

-

Dry the final product in an oven at a low temperature (e.g., 60-80°C) to obtain amorphous this compound nanoparticles.

Hydrothermal Synthesis Workflow

Caption: Workflow for Hydrothermal Synthesis of this compound Nanoparticles.

Co-precipitation Synthesis

Co-precipitation is a simple and rapid method for synthesizing nanoparticles. It involves the simultaneous precipitation of a soluble precursor and a precipitating agent to form an insoluble product. The particle size and morphology can be controlled by adjusting parameters such as precursor concentration, temperature, and pH.

Experimental Protocol: Co-precipitation of Amorphous Ti(OH)₄ Nanoparticles

Materials:

-

Titanium (IV) chloride (TiCl₄) or Titanium (IV) isopropoxide (TTIP) (precursor)

-

Deionized water (solvent)

-

Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) (precipitating agent)

Procedure:

-

Prepare an aqueous solution of the titanium precursor. For example, slowly add TiCl₄ to chilled deionized water under vigorous stirring.

-

In a separate vessel, prepare a solution of the precipitating agent (e.g., NH₄OH).

-

Slowly add the precipitating agent solution dropwise to the titanium precursor solution under constant and vigorous stirring. A white precipitate of this compound will form immediately.[4]

-

Continue stirring for a period (e.g., 1-2 hours) to ensure a complete reaction.

-

The precipitate is then separated from the solution by filtration or centrifugation.

-

Wash the collected precipitate several times with deionized water to remove any remaining ions.

-

Dry the washed precipitate in an oven at a low temperature (e.g., 80-100°C) to obtain amorphous this compound nanoparticles.

Co-precipitation Synthesis Workflow

Caption: Workflow for Co-precipitation Synthesis of this compound Nanoparticles.

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave radiation to rapidly and uniformly heat the reaction mixture. This can significantly reduce reaction times and improve the energy efficiency of the synthesis process. The resulting nanoparticles often exhibit a narrow size distribution and high purity.

Experimental Protocol: Microwave-Assisted Synthesis of Amorphous Ti(OH)₄ Nanoparticles

Materials:

-

Titanium (IV) isopropoxide (TTIP) (precursor)

-

Isopropanol (solvent)

-

Acetylacetone (chelating agent, optional)

-

Nitric acid (catalyst, optional)

-

Deionized water

Procedure:

-

Prepare a colloidal solution by mixing the titanium precursor, solvent, and any optional chelating agents or catalysts. A typical molar ratio is TIP:PrOH:AcAc:HN = 1:35:0.63:0.015.[5]

-

Transfer the solution into a sealed Teflon vessel suitable for microwave synthesis.

-

Place the vessel in a microwave reactor and heat the solution to a specific temperature (e.g., 150°C) for a short duration (e.g., 10-30 minutes).[3][6] The internal pressure and temperature should be monitored.

-

After the microwave irradiation, allow the vessel to cool to room temperature.

-

The resulting suspension containing this compound nanoparticles is then collected.

-

The nanoparticles are separated by centrifugation and washed several times with ethanol and deionized water.

-

Finally, the product is dried at a low temperature (e.g., 65°C) to obtain amorphous this compound nanoparticles.[6]

Microwave-Assisted Synthesis Workflow

Caption: Workflow for Microwave-Assisted Synthesis of this compound Nanoparticles.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the synthesis of this compound and titanium oxide nanoparticles, providing a basis for comparison between the different methods. It is important to note that the majority of literature focuses on the final TiO₂ product after calcination. Data for the intermediate amorphous Ti(OH)₄ is less systematically reported.

Table 1: Comparison of Synthesis Parameters for this compound/Oxide Nanoparticles

| Parameter | Sol-Gel | Hydrothermal | Co-precipitation | Microwave-Assisted |

| Typical Precursor | TTIP, TiCl₄ | TTIP, TiCl₄, TiO₂ powder | TiCl₄, TTIP | TTIP |

| Solvent | Ethanol, Water | Water, Ethanol/Water | Water | Isopropanol, Water |

| Temperature | Room Temp. to 80°C | 120 - 220°C[3][7] | Room Temperature | 150 - 200°C[3][6] |

| pH | Acidic or Basic | Neutral to Basic | Basic | Acidic or Neutral |

| Reaction Time | 1 - 24 hours | 12 - 48 hours[3] | 1 - 2 hours | 10 - 60 minutes[3][6] |

| Typical Particle Size | 5 - 100 nm | 10 - 100 nm[8] | 20 - 50 nm[4] | 10 - 50 nm |

Table 2: Influence of Key Parameters on Nanoparticle Characteristics

| Parameter | Influence on Nanoparticle Characteristics |

| Precursor Concentration | Higher concentrations generally lead to larger particle sizes due to increased nucleation and growth rates. |

| pH | Affects hydrolysis and condensation rates. Acidic conditions often lead to smaller particles, while basic conditions can result in larger, more aggregated particles.[1] |

| Temperature | Higher temperatures in hydrothermal and microwave methods promote crystallinity and can increase particle size. |

| Reaction Time | Longer reaction times can lead to larger particle sizes and, in some cases, phase transformations. |

Characterization of Amorphous this compound Nanoparticles

The successful synthesis of amorphous this compound nanoparticles can be confirmed through various characterization techniques:

-

X-ray Diffraction (XRD): Amorphous materials do not produce sharp diffraction peaks, resulting in a broad halo pattern, which confirms the absence of a crystalline structure.[1]

-

Transmission Electron Microscopy (TEM): TEM provides information on the morphology, size, and size distribution of the nanoparticles. Amorphous particles will lack the lattice fringes visible in crystalline materials.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectra of this compound show broad absorption bands corresponding to O-H stretching (around 3400 cm⁻¹) and Ti-O-H bending vibrations (around 1630 cm⁻¹). A characteristic band for the Ti-O bond is also observed at lower wavenumbers (around 400-700 cm⁻¹).[9][10][11][12]

This guide provides a foundational understanding of the primary methods for synthesizing this compound nanoparticles. The choice of method will depend on the desired particle characteristics, available equipment, and scalability requirements. For applications in drug development and other biomedical fields, careful control over particle size, purity, and surface chemistry is crucial.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. preprints.org [preprints.org]

- 4. ijcps.org [ijcps.org]

- 5. solidstatetechnology.us [solidstatetechnology.us]

- 6. mdpi.com [mdpi.com]

- 7. ijset.in [ijset.in]

- 8. jacsdirectory.com [jacsdirectory.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. FTIR and Raman Characterization of TiO2 Nanoparticles Coated with Polyethylene Glycol as Carrier for 2-Methoxyestradiol [mdpi.com]

- 12. ajol.info [ajol.info]

An In-depth Technical Guide to the Surface Chemistry and Properties of Titanium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core surface chemistry and properties of titanium hydroxide. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and application of this important inorganic compound. This document delves into the synthesis of this compound, its key physicochemical properties, and the experimental protocols used for its characterization.

Introduction to this compound

This compound, with the general formula Ti(OH)₄, is a hydrated form of titanium oxide that typically exists as a white, amorphous powder.[1] It is a crucial precursor in the synthesis of various crystalline forms of titanium dioxide (TiO₂), a material with widespread applications in photocatalysis, pigments, and pharmaceuticals.[2][3] The properties of the final TiO₂ material are heavily influenced by the characteristics of the initial this compound, making a thorough understanding of its chemistry essential for controlled material design. In the pharmaceutical industry, titanium and its compounds are valued for their biocompatibility and are used in various applications, including drug delivery systems.[4][5][6]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, each offering different levels of control over the final product's properties, such as particle size, surface area, and crystallinity.

Sol-Gel Synthesis

The sol-gel process is a versatile and widely used method for producing this compound. It involves the hydrolysis and condensation of titanium alkoxide precursors, such as titanium isopropoxide (TTIP) or titanium butoxide (TBT), in an alcoholic solution. The process begins with the hydrolysis of the alkoxide to form this compound species, which then undergo condensation to form a three-dimensional Ti-O-Ti network, resulting in a gel.[2]

Hydrolysis of Titanium Tetrachloride

A common and scalable method for synthesizing this compound is the hydrolysis of titanium tetrachloride (TiCl₄) in an aqueous solution.[3] This reaction is highly exothermic and produces this compound and hydrochloric acid. Careful control of the reaction conditions is necessary to manage the heat generated and to ensure complete hydrolysis.[3]

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal methods involve the reaction of titanium precursors in water or an organic solvent, respectively, in a sealed vessel (autoclave) at elevated temperatures and pressures. These conditions facilitate the dissolution of amorphous this compound precipitates and their subsequent recrystallization into more stable phases.[2]

Physicochemical Properties of this compound

The surface chemistry and physical properties of this compound are critical determinants of its performance in various applications.

Surface Charge and Isoelectric Point

The surface of this compound in an aqueous environment is covered with hydroxyl groups (Ti-OH). These groups can undergo protonation or deprotonation depending on the pH of the surrounding medium, leading to a pH-dependent surface charge. The isoelectric point (IEP) is the pH at which the net surface charge is zero. While the IEP of crystalline forms of titanium dioxide (anatase and rutile) is well-documented to be in the range of 5-6, the IEP of freshly precipitated, amorphous this compound is less reported but is understood to be in a similar range. At a pH below the IEP, the surface is positively charged (Ti-OH₂⁺), and at a pH above the IEP, it is negatively charged (Ti-O⁻).

The following diagram illustrates the surface charging mechanism of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. ejournal.upi.edu [ejournal.upi.edu]

- 3. youtube.com [youtube.com]

- 4. etamu.edu [etamu.edu]

- 5. Controllable and facile one-pot synthesis of high surface area amorphous, crystalline, and triphasic TiO2: catalytic and photocatalytic applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 6. entegris.com [entegris.com]

A Technical Guide to the Early Research of Titanium Hydroxide: Synthesis, Characterization, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genesis of titanium dioxide's industrial importance lies in the early 20th-century research into its precursor, titanium hydroxide, often historically referred to as titanic acid. This amorphous, hydrated form of titanium oxide was the critical intermediate in the development of titanium dioxide pigments, which revolutionized the paint, paper, and textile industries with their superior opacity and whiteness. This technical guide delves into the foundational research on this compound, providing a detailed overview of the early synthesis methodologies, characterization techniques, and the logical framework that propelled its industrial application. The primary focus of this document is on the sulfate process, the older of the two main industrial methods for producing titanium dioxide, which relies on the controlled precipitation of this compound.[1][2][3]

I. Early Synthesis Protocols for this compound

The predominant method for synthesizing this compound in the early 20th century was through the hydrolytic precipitation of titanium salts, primarily from sulfate solutions derived from the digestion of ilmenite ore.[2][3][4] Key patents from this era, notably those by Joseph Blumenfeld, provide explicit details of the experimental procedures.[5][6]

Experimental Protocol 1: Hydrolytic Precipitation by Diffusion and Mixing (Blumenfeld, 1924)

This method focuses on creating a concentration gradient to control the precipitation of this compound, enhancing its purity and filterability.

Objective: To produce a high-yield, easily filterable this compound precipitate from a titanium sulfate solution.

Materials:

-

Concentrated titanium sulfate solution (derived from ilmenite digestion with sulfuric acid)

-

Water (cold or hot)

-

Dilute sulfuric acid (optional)

Procedure:

-

A concentrated solution of titanium sulfate, heated to over 60°C, is carefully layered with a volume of cold or hot water, equivalent to approximately 20% of the titanium solution's volume. This creates two distinct layers with a diffusion interface.

-

The system is allowed to stand for a period of 3 to 5 minutes, during which diffusion of water into the concentrated salt solution and vice versa initiates a gradual hydrolysis without immediate, widespread precipitation.

-

After the initial diffusion period, the two solutions are thoroughly mixed.

-

The mixture is then maintained at its boiling point, with measures taken to prevent evaporation.

-

Precipitation of this compound occurs over approximately 30 minutes, yielding a precipitate of 85-95%.[6]

Table 1: Quantitative Parameters from Blumenfeld's Hydrolytic Precipitation

| Parameter | Value/Range | Source |

| Initial TiO₂ Concentration in Sulfate Solution | 100 - 400 g/L | [6] |

| H₂SO₄ to TiO₂ Molar Ratio | > 12:1 | [6] |

| Initial Temperature of Titanium Sulfate Solution | > 60°C | [6] |

| Volume of Water Added | ~20% of the titanium solution volume | [5] |

| Diffusion Time Before Mixing | 3 - 5 minutes | [6] |

| Final Reaction Temperature | Boiling Point (~100°C) | [6] |

| Reaction Time for Precipitation | ~30 minutes | [6] |

| Yield of this compound | 85 - 95% | [6] |

Experimental Protocol 2: Hydrolysis in the Presence of Colloidal Titanium Dioxide (Blumenfeld, 1932)

This refined method introduces colloidal titanium dioxide to seed the precipitation, leading to improved speed and quality of the this compound product.[7]

Objective: To accelerate the hydrolysis of titanium sulfate solutions and improve the quality of the precipitated this compound by introducing colloidal seeds.

Materials:

-

Concentrated titanium sulfate solution

-

Separately prepared colloidal solution of titanium dioxide

-

Water

Procedure:

-

A concentrated titanium sulfate solution is diluted with cold water to a specific concentration (e.g., 160 g/L TiO₂ and 400 g/L total H₂SO₄).

-

A separately prepared colloidal solution of titanium dioxide is added to the diluted titanium sulfate solution.

-

The mixture is heated to and maintained at approximately 100°C.

-

Precipitation of this compound is observed to be significantly faster than without the colloidal seeds, with high yields achieved in about three hours.[7]

II. Early Characterization of this compound

The characterization of this compound in the early 20th century was primarily focused on its conversion to titanium dioxide and the resulting pigmentary properties. The available analytical techniques of the era were employed to understand the composition and structure of the intermediate and final products.

Table 2: Early Characterization Techniques for this compound and its Products

| Technique | Purpose | Observations/Findings | Source |

| Wet Chemical Analysis | Determination of TiO₂, iron, and other impurities. | Used to assess the purity of the this compound precipitate and the final TiO₂ pigment. | [2] |

| X-Ray Diffraction (XRD) | To distinguish between the amorphous this compound and the crystalline anatase and rutile forms of TiO₂ after calcination. | Early pigments were primarily anatase, with some rutile content due to high calcination temperatures. | [8] |

| Microscopy | To observe the particle size and morphology of the TiO₂ pigment. | The aim was to achieve a fine, uniform particle size for optimal pigment properties. | [9] |

| Thermogravimetric Analysis (TGA) | To study the thermal decomposition of this compound to titanium dioxide and determine the water content. | This would have been a key technique for understanding the conversion process. | |

| Colorimetry | To assess the whiteness and brightness of the final TiO₂ pigment. | A critical parameter for the primary application in paints and coatings. | [8] |

III. Reaction Mechanisms and Experimental Workflows

The early understanding of the chemistry of this compound formation was largely empirical, derived from observing the outcomes of different process parameters. However, the fundamental chemical transformations were understood to be a series of hydrolysis and condensation reactions.

Reaction Pathway: Hydrolysis of Titanyl Sulfate

The sulfate process begins with the digestion of ilmenite ore in concentrated sulfuric acid, which produces titanyl sulfate (TiOSO₄). The subsequent hydrolysis of titanyl sulfate is the key step in forming this compound.[4][10]

Caption: Hydrolysis pathway of titanyl sulfate to titanium dioxide.

Reaction Pathway: Hydrolysis of Titanium Tetrachloride

While the sulfate process was dominant early on, the chloride process, which involves the hydrolysis of titanium tetrachloride (TiCl₄), was developed later. The initial steps of TiCl₄ hydrolysis provide insight into the formation of titanium-hydroxy species.[11][12][13]

Caption: Stepwise hydrolysis of titanium tetrachloride.

Experimental Workflow: Early Industrial Production of Titanium Dioxide Pigment

The overall workflow for producing titanium dioxide pigment via the sulfate process in the early 20th century involved several key stages, from ore processing to the final pigment product.

References

- 1. Titanium Dioxide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A Review of the Production Cycle of Titanium Dioxide Pigment [scirp.org]

- 3. idus.us.es [idus.us.es]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US1504672A - Preparation of this compound - Google Patents [patents.google.com]

- 7. US1851487A - Preparation of this compound - Google Patents [patents.google.com]

- 8. cameo.mfa.org [cameo.mfa.org]

- 9. stumejournals.com [stumejournals.com]

- 10. Study on Continuous Hydrolysis in a Microchannel Reactor for the Production of Titanium Dioxide by a Sulfuric Acid Process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrolysis of TiCl(4): initial steps in the production of TiO(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Hydrolysis of TiCl4: Initial Steps in the Production of TiO2 | Journal Article | PNNL [pnnl.gov]

Formation of Titanium Hydroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms governing the formation of titanium hydroxide. Understanding these mechanisms is crucial for controlling the synthesis of titanium-based materials with desired properties for various applications, including in the pharmaceutical and biomedical fields. This document details the fundamental chemical reactions, influencing factors, and experimental methodologies involved in the synthesis of this compound.

Core Formation Mechanisms

The formation of this compound, which often serves as a precursor to titanium dioxide (TiO₂), is primarily governed by a two-step process involving hydrolysis and subsequent condensation of titanium precursors. The most common precursors are titanium alkoxides (e.g., titanium isopropoxide) and titanium tetrachloride (TiCl₄).

Hydrolysis

The initial step is the hydrolysis of the titanium precursor in the presence of water. This reaction involves the replacement of alkoxy (-OR) or chloro (-Cl) groups with hydroxyl (-OH) groups.

For titanium alkoxides , the hydrolysis reaction can be represented as: Ti(OR)₄ + nH₂O → Ti(OR)₄₋ₙ(OH)ₙ + nROH

For titanium tetrachloride , the hydrolysis is a rapid and highly exothermic reaction: TiCl₄ + nH₂O → TiCl₄₋ₙ(OH)ₙ + nHCl

The gas-phase hydrolysis of TiCl₄ has been observed to occur in two distinct steps. The first is an almost instantaneous partial hydrolysis that produces titanium dihydroxy dichloride (Ti(OH)₂Cl₂) and 2 moles of HCl per mole of TiCl₄.[1][2] This intermediate, Ti(OH)₂Cl₂, is a fine solid that can then undergo further, slower hydrolysis in a moist environment to eventually form this compound and more HCl.[1][2]

Condensation

Following hydrolysis, the partially or fully hydrolyzed titanium species undergo condensation reactions to form larger oligomers and eventually a solid network of this compound. This process occurs through two primary mechanisms: olation and oxolation.

-

Olation: This process involves the formation of a hydroxyl bridge (Ti-OH-Ti) between two titanium centers, with the elimination of a water molecule. It is the predominant condensation pathway at lower pH values.

-

Oxolation: This involves the formation of an oxo bridge (Ti-O-Ti) from two hydroxyl groups or a hydroxyl and an alkoxy group, again with the elimination of water or an alcohol molecule. Oxolation is favored at higher pH values.

These condensation reactions continue, leading to the growth of particles and the formation of a sol, which can then gel and precipitate as amorphous this compound.[3][4] The structure and properties of the final material are highly dependent on the relative rates of hydrolysis and condensation, which can be controlled by various experimental parameters.

Key Influencing Factors

Several factors significantly influence the kinetics and thermodynamics of this compound formation, thereby affecting the properties of the resulting material.

pH of the Medium

The pH of the reaction medium is a critical parameter that affects both the hydrolysis and condensation rates, as well as the crystalline phase of the resulting titanium dioxide upon calcination.[5][6][7]

-

Low pH (Acidic): In acidic conditions, the hydrolysis rate is generally slower, while the condensation rate is also reduced due to the protonation of hydroxyl groups, which hinders the formation of Ti-O-Ti bonds.[5] Lower acidity tends to favor the formation of the anatase crystalline phase of TiO₂ upon subsequent heat treatment.[5]

-

High pH (Basic): In alkaline conditions, both hydrolysis and condensation rates are typically faster. Higher pH values can lead to the formation of different this compound species and can influence the final particle size and morphology.[8][9]

Nature of the Precursor

The choice of titanium precursor significantly impacts the reaction kinetics. Titanium alkoxides, for instance, are generally less reactive than titanium tetrachloride, allowing for better control over the hydrolysis and condensation processes.[3][4] The steric hindrance of the alkoxy group can also influence the reaction rates.

Water-to-Precursor Ratio

The molar ratio of water to the titanium precursor is a crucial factor that determines the extent of hydrolysis. A higher water ratio generally leads to a more complete and faster hydrolysis, which in turn affects the subsequent condensation and particle formation.

Temperature

Reaction temperature influences the rates of both hydrolysis and condensation. Higher temperatures generally accelerate both processes. In the case of TiCl₄ hydrolysis, the reaction is highly exothermic and instantaneous, even at room temperature.[10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the formation of this compound from different precursors.

Table 1: Kinetic Data for TiCl₄ Hydrolysis

| Parameter | Value | Conditions | Reference |

| Reaction Order | First-order | Room temperature hydrolysis in a water/triethanolamine/ethanol system | [11] |

| Activation Energy (Eₐ) | 4488.65 J·mol⁻¹ | - | [11] |

| Pre-exponential Factor (A) | 0.107 | - | [11] |

| Final Conversion Rate | 90.46% | V(TiCl₄):V(C₆H₁₅NO₃):V(H₂O):V(C₂H₅OH) = 1:6:15:30, pH = 7, 4h at room temp. | [11] |

| Heat of Reaction | 17 kJ/mol of H₂O | Excess TiCl₄, Dewar flask calorimeter | [10] |

| Heat of Reaction | 13.1 kJ/mol of H₂O | Excess TiCl₄, Phitec II calorimeter | [10] |

Table 2: Influence of pH on TiO₂ Nanoparticle Characteristics (from Titanium Isopropoxide)

| pH | Crystalline Phase (after drying at 100°C) | Crystallite Size (nm) | Reference |

| 1 | Anatase with trace of Rutile | - | [5] |

| 3 | Anatase | - | [5] |

| 5 | Anatase | - | [5] |

| 7 | Anatase | - | [5] |

| 9 | Anatase | 8.4 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound from Titanium Isopropoxide (Sol-Gel Method)

-

Preparation of Precursor Solution: Dissolve a specific amount of titanium (IV) isopropoxide in a suitable solvent, such as isopropyl alcohol.[5]

-

Hydrolysis: Slowly add the precursor solution dropwise into distilled water under vigorous stirring. The molar ratio of water to alkoxide should be controlled (e.g., 110).[5]

-

pH Adjustment: Adjust the pH of the solution to the desired value by adding an acid (e.g., HNO₃) or a base (e.g., NaOH).[5]

-

Peptization (Optional): Heat the resulting suspension (e.g., at 60-70°C for 18-20 hours) to peptize the precipitate, which helps in forming a stable sol with a narrow particle size distribution.[9]

-

Washing and Drying: Collect the precipitate by centrifugation or filtration. Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.[12] Dry the final product in an oven at a specified temperature (e.g., 100°C) for several hours.[12]

-

Calcination (Optional): To obtain crystalline TiO₂, the dried this compound powder can be calcined at a high temperature (e.g., 400-700°C).[5][13]

Synthesis of this compound from Titanium Tetrachloride

-

Precursor Handling: Due to the high reactivity of TiCl₄ with moisture, all handling should be performed in a dry, inert atmosphere (e.g., in a glovebox).

-

Hydrolysis: Add TiCl₄ dropwise into deionized water at a low temperature (e.g., 5°C) to control the highly exothermic reaction.[14]

-

pH Adjustment: Adjust the pH of the resulting solution by adding a base, such as ammonium hydroxide (NH₄OH), to precipitate this compound.[7][14]

-

Washing and Drying: Collect the precipitate by filtration and wash it thoroughly with deionized water to remove chloride ions and other impurities. Dry the precipitate in an oven.

-

Characterization: The resulting powder can be characterized using various techniques to determine its composition, structure, and morphology.

Characterization Techniques

-

X-ray Diffraction (XRD): To determine the crystalline phase (anatase, rutile, brookite) and crystallite size of the material after calcination.[5][7][9]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and microstructure of the synthesized particles.[9]

-

Thermogravimetric Analysis (TGA): To study the thermal decomposition of this compound and determine the temperature at which it converts to titanium dioxide.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the material, such as Ti-O and O-H bonds.

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution of the synthesized powder.

Visualizations

The following diagrams illustrate the core concepts of this compound formation.

Caption: General mechanism of this compound formation via hydrolysis and condensation.

Caption: Stepwise hydrolysis pathway of titanium tetrachloride.

Caption: A typical experimental workflow for the synthesis and characterization of this compound/oxide.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Science made alive: Chemistry/Solutions [woelen.homescience.net]

- 9. researchgate.net [researchgate.net]

- 10. icheme.org [icheme.org]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. 4.3. Synthesis of Titanium Dioxide (TiO2) Nanoparticles by Green Chemistry [bio-protocol.org]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of Titanium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of titanium hydroxide, a compound of significant interest in various scientific and industrial fields, including materials science, catalysis, and biomedical applications. This document delves into the aqueous solubility, the factors influencing it, and the thermal and chemical stability of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction to this compound

Titanium (IV) hydroxide, often represented by the formula Ti(OH)₄, is more accurately described as hydrous titanium dioxide (TiO₂·nH₂O). It is typically an amorphous, white solid that serves as a key precursor in the synthesis of various titanium compounds, most notably titanium dioxide (TiO₂), a widely used pigment and photocatalyst. The nature of this compound in aqueous systems is complex due to the strong tendency of the titanium(IV) ion to hydrolyze, leading to the formation of various soluble hydroxo-complexes and oligo-meric species, as well as the precipitation of the solid hydroxide/oxide.

Aqueous Solubility of this compound

The solubility of this compound is exceptionally low in water, particularly in the neutral pH range. Its amorphous nature generally leads to a higher solubility compared to its crystalline counterparts, anatase and rutile. The solubility is critically dependent on the pH of the aqueous medium.

Solubility Product Constant (Ksp)

A definitive, experimentally-validated solubility product constant (Ksp) for Ti(OH)₄ is not well-established in the literature due to the complex hydrolysis and polymerization of titanium(IV) ions in solution. However, some calculated values have been reported. It is important to note that a simple Ksp value may not fully capture the solubility behavior across a wide pH range.

| Compound | Reported Ksp Value | Source |

| Titanium(IV) Hydroxide (Ti(OH)₄) | 7 x 10⁻⁵³ (calculated) | --INVALID-LINK--[1] |

| Titanium(III) Hydroxide (Ti(OH)₃) | 1 x 10⁻⁴⁰ | --INVALID-LINK-- |

pH-Dependent Solubility

This compound exhibits amphoteric behavior, meaning it can react with both acids and strong bases, leading to increased solubility at extreme pH values.

-

In acidic solutions (low pH): this compound dissolves to form various cationic species. At very low pH, the titanyl ion, TiO²⁺ (more accurately represented as [Ti(OH)₂]²⁺), and other hydroxo-complexes like [Ti(OH)₃]⁺ are formed.[2] The reaction with acid can be generalized as: Ti(OH)₄(s) + 4H⁺(aq) → Ti⁴⁺(aq) + 4H₂O(l) (simplified)

-

In neutral solutions (near pH 7): The solubility is at its minimum. The predominant species is the solid, amorphous hydrous titanium dioxide.

-

In alkaline solutions (high pH): In strongly alkaline solutions, this compound can dissolve to a limited extent to form anionic titanates.

Due to the very low solubility, precise quantitative data across a full pH range is scarce. However, the general trend follows a U-shaped curve with the minimum solubility in the near-neutral pH region.

Stability of this compound

The stability of this compound is a critical consideration for its synthesis, storage, and application. It is influenced by temperature and the chemical environment.

Thermal Stability and Decomposition

This compound is thermally unstable and readily decomposes to titanium dioxide and water upon heating. This dehydration process is the basis for the production of crystalline TiO₂ powders.

Thermal Decomposition Pathway:

Caption: Thermal decomposition of this compound to titanium dioxide.

Thermogravimetric analysis (TGA) is a standard technique to study this decomposition. A typical TGA curve for amorphous this compound shows a significant weight loss in the temperature range of 120°C to 400°C, corresponding to the loss of water molecules.[3]

| Temperature Range (°C) | Process |

| < 120 | Loss of physically adsorbed water |

| 120 - 400 | Decomposition of Ti(OH)₄ to TiO₂ |

| > 400 | Further crystallization of TiO₂ |

Aqueous Stability and Aging

In aqueous suspension, freshly precipitated, amorphous this compound undergoes a slow aging process. This involves dehydration and structural rearrangement, leading to the formation of more thermodynamically stable crystalline phases of TiO₂, such as anatase and rutile.[4] This transformation is influenced by factors like temperature, pH, and the presence of certain ions. For instance, aging in boiling water or acidic solutions can promote the crystallization to anatase or rutile, respectively.[4]

Experimental Protocols

This section outlines detailed methodologies for the synthesis and characterization of the solubility and stability of this compound.

Synthesis of Amorphous this compound

A common method for synthesizing amorphous this compound in the laboratory is through the hydrolysis of a titanium precursor.

Protocol: Hydrolysis of Titanium Tetrachloride (TiCl₄)

-

Preparation of Reagents:

-

Titanium tetrachloride (TiCl₄), analytical grade.

-

Deionized water, cooled to < 5°C.

-

Ammonium hydroxide (NH₄OH) solution (e.g., 1 M).

-

-

Procedure: a. Slowly add a specific amount of TiCl₄ dropwise to the chilled deionized water under vigorous stirring. This reaction is highly exothermic and produces hydrochloric acid.[5] b. Continue stirring the resulting acidic solution of titanium oxychloride (TiOCl₂) for 30 minutes. c. Gradually add the ammonium hydroxide solution to the TiOCl₂ solution with constant stirring until the pH reaches approximately 7. A white precipitate of amorphous this compound will form. d. Age the precipitate in the mother liquor for 1 hour to ensure complete precipitation. e. Separate the precipitate by filtration or centrifugation. f. Wash the precipitate repeatedly with deionized water until it is free of chloride ions (tested with AgNO₃ solution). g. Dry the resulting white solid at a low temperature (e.g., 60-80°C) to obtain amorphous this compound powder.

Caption: Workflow for the synthesis of amorphous this compound.

Determination of Aqueous Solubility vs. pH

This protocol describes a method to determine the solubility of this compound at different pH values.

Protocol:

-

Preparation of Saturated Solutions: a. Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to pH 12). b. Add an excess amount of the synthesized amorphous this compound powder to each buffer solution in sealed containers. c. Agitate the suspensions at a constant temperature (e.g., 25°C) for an extended period (e.g., 48-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: a. After equilibration, allow the solid to settle. b. Carefully withdraw a known volume of the supernatant from each container. To avoid collecting suspended particles, filter the supernatant through a fine-pore syringe filter (e.g., 0.22 µm). c. Acidify the filtered samples with a small amount of concentrated nitric acid to prevent re-precipitation and to prepare them for analysis. d. Determine the concentration of titanium in each acidified sample using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES).

-

Data Analysis: a. Convert the measured titanium concentrations to molar solubility (mol/L) or solubility in g/L. b. Plot the solubility of this compound as a function of the final measured pH of each solution.

Caption: Workflow for determining pH-dependent solubility.

Thermal Stability Analysis

This protocol outlines the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to study the thermal decomposition of this compound.

Protocol:

-

Sample Preparation: a. Place a small, accurately weighed amount (typically 5-10 mg) of the dry, amorphous this compound powder into a TGA/DSC crucible (e.g., alumina or platinum).

-

Instrument Setup: a. Place the crucible in the TGA/DSC instrument. b. Set the desired temperature program. A typical program involves heating the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min). c. Use an inert atmosphere (e.g., nitrogen or argon) to prevent any oxidative side reactions.

-

Data Acquisition and Analysis: a. Record the weight loss (TGA) and heat flow (DSC) as a function of temperature. b. The TGA curve will show the temperature ranges at which water is lost. The total weight loss can be used to confirm the stoichiometry of the decomposition. c. The DSC curve will indicate whether the decomposition and subsequent crystallization processes are endothermic or exothermic.

Caption: Workflow for thermal stability analysis using TGA/DSC.

Conclusion

The solubility and stability of this compound are complex phenomena governed by factors such as pH, temperature, and the physical form of the material. While its solubility in neutral water is extremely low, it increases in acidic and strongly alkaline conditions. Thermally, it is unstable and serves as a precursor to titanium dioxide. The amorphous nature of freshly precipitated this compound makes it more reactive and soluble than its crystalline counterparts, and it undergoes an aging process in aqueous environments to form more stable crystalline structures. A thorough understanding of these properties, guided by the experimental protocols outlined in this guide, is essential for the effective utilization of this compound in various research and industrial applications.

References

characterization of amorphous titanium hydroxide

An In-Depth Technical Guide to the Characterization of Amorphous Titanium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorphous this compound (Ti(OH)₄), often referred to as amorphous titania or TiₓOₙ·nH₂O, serves as a critical precursor in the synthesis of various crystalline phases of titanium dioxide (TiO₂) and as a functional material in its own right. Its disordered atomic structure, high surface area, and abundance of surface hydroxyl groups make it a material of significant interest, particularly in fields like catalysis, environmental remediation, and drug delivery.[1] In pharmaceutical and drug development, the high surface area and porous nature of amorphous titania are advantageous for loading and delivering therapeutic agents.[1] The surface hydroxyl groups facilitate functionalization, allowing for tailored drug release profiles and targeted delivery.[1]

This guide provides a comprehensive overview of the essential techniques used to characterize amorphous this compound, offering detailed experimental protocols, tabulated data for comparative analysis, and visual workflows to elucidate the relationships between synthesis, characterization, and material properties.

Synthesis Methodologies

The properties of amorphous this compound are highly dependent on the synthesis route. Common methods include sol-gel and hydrothermal synthesis.

Sol-Gel Synthesis

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules.[2] It involves the hydrolysis and condensation of a titanium precursor, typically a titanium alkoxide, to form a "sol" (a colloidal suspension of solid particles in a liquid) that then gels to form a continuous solid network.

Experimental Protocol: Sol-Gel Synthesis

-

Precursor Solution Preparation: Dissolve a titanium alkoxide precursor, such as titanium(IV) isopropoxide (TTIP), in an absolute alcohol like ethanol. Stir the mixture continuously. For example, 10 mL of TTIP can be added to 30 mL of ethanol and stirred for 60 minutes.[3]

-

Hydrolysis Catalyst Preparation: Prepare an aqueous solution containing a hydrolysis catalyst. A common choice is a dilute acid, such as nitric acid, in deionized water. For instance, 3 mL of nitric acid can be added to 150 mL of deionized water.[3]

-

Hydrolysis Reaction: Add the aqueous catalyst solution dropwise to the titanium precursor solution under vigorous stirring. This step must be performed slowly, often over several hours, to control the rate of hydrolysis and prevent immediate precipitation.[3]

-

Gelation and Aging: Continue stirring the mixture until an opaque, viscous suspension (gel) is formed.[3] The gel is then typically aged for a period, which can range from hours to days, to allow the condensation reactions to proceed and strengthen the network.[4]

-

Drying: The gel is dried to remove the solvent and byproducts. This is often done in an oven at a controlled temperature (e.g., 60-100°C for 24 hours) to yield the amorphous this compound powder.[3][4]

Hydrothermal Synthesis

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave. This method can produce well-defined nanoparticles from an amorphous precursor.[5][6]

Experimental Protocol: Hydrothermal Synthesis from Amorphous Precursor

-

Precursor Preparation: Synthesize amorphous this compound using a method like the sol-gel process described above.

-

Suspension Preparation: Suspend the prepared amorphous TiO₂ in deionized water or a specific acidic solution (e.g., containing HF, HCl, or nitric acid) within a Teflon-lined autoclave.[6][7]

-

Hydrothermal Treatment: Seal the autoclave and heat it to a specific temperature (e.g., 100-250°C) for a defined period (e.g., 2-48 hours). The temperature and duration will influence the final properties of the material.[7][8]

-

Cooling and Washing: After the reaction, allow the autoclave to cool to room temperature.

-

Product Recovery: Collect the resulting powder by centrifugation or filtration, wash it thoroughly with deionized water and ethanol to remove any residual reactants, and dry it in an oven.

Characterization Workflows

The synthesis and subsequent analysis of amorphous this compound follow a structured workflow to ensure the material's properties are well-defined and suitable for its intended application.

Core Characterization Techniques

A multi-technique approach is essential for a thorough . The interplay between these techniques provides a complete picture of the material's physical and chemical properties.

X-ray Diffraction (XRD)

XRD is the primary technique used to confirm the amorphous nature of the synthesized material. Crystalline materials produce sharp diffraction peaks at specific angles (2θ), whereas amorphous materials produce a broad, diffuse halo with no distinct peaks.[9]

Experimental Protocol: XRD

-

Sample Preparation: A small amount of the dried amorphous this compound powder is placed onto a sample holder and gently pressed to create a flat, level surface.

-

Instrument Setup: The sample is mounted in a powder diffractometer. Typical settings involve using Cu Kα radiation (λ = 1.5406 Å).

-

Data Collection: The sample is scanned over a range of 2θ angles, typically from 10° to 80°, with a defined step size and dwell time.

-

Analysis: The resulting diffractogram is analyzed. The absence of sharp peaks corresponding to crystalline phases (like anatase or rutile) confirms the amorphous structure of the sample.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the chemical bonds and functional groups present in a sample by measuring the absorption of infrared radiation. For amorphous this compound, it is crucial for identifying hydroxyl groups and Ti-O-Ti linkages.

Experimental Protocol: FTIR

-

Sample Preparation: The sample is typically prepared as a KBr pellet. A small amount of the dried powder is mixed and ground with potassium bromide (KBr) and then pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used directly on the powder.

-

Data Collection: The sample is placed in the spectrometer, and a spectrum is collected, typically in the range of 4000–400 cm⁻¹.[10]

-

Analysis: The spectrum is analyzed for characteristic absorption bands.

Table 1: Typical FTIR Peak Assignments for Amorphous this compound

| Wavenumber (cm⁻¹) | Assignment and Vibration Mode | Reference(s) |

| ~3400 (broad) | O-H stretching vibrations of surface hydroxyl groups and adsorbed water | [11][12][13] |

| ~1630 | H-O-H bending vibration of molecular water | [11][12][13] |

| 400 - 800 (broad) | Ti-O and Ti-O-Ti stretching vibrations in the amorphous network | [10][11][13] |

Raman Spectroscopy

Raman spectroscopy provides information about vibrational modes and is complementary to FTIR. It is particularly sensitive to the local structure and can distinguish between different crystalline phases of TiO₂, though amorphous materials will show broad, less-defined peaks compared to their crystalline counterparts.[14][15]

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: A small amount of the powder is placed on a microscope slide.

-

Instrument Setup: A Raman microscope is focused on the sample. A laser with a specific wavelength (e.g., 532 nm) is used as the excitation source.[16]

-

Data Collection: Spectra are collected over a specific wavenumber range (e.g., 100-1000 cm⁻¹).

-

Analysis: The amorphous phase of TiO₂ typically exhibits broad bands, in contrast to the sharp, well-defined peaks of crystalline anatase (e.g., at ~144, 399, 515, and 639 cm⁻¹) or rutile.[14][16] The unheated, amorphous form often shows broad features consistent with TiO₆ octahedra similar to those in crystalline phases.[14]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample. Together, they provide information on thermal stability, dehydration, and crystallization processes.

Experimental Protocol: TGA/DSC

-

Sample Preparation: A small, precisely weighed amount of the amorphous powder (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

Instrument Setup: The analysis is typically run under a controlled atmosphere (e.g., nitrogen or air) with a constant heating rate (e.g., 10°C/min).

-

Data Collection: The instrument records mass loss (TGA) and heat flow (DSC) as the temperature is increased, for example, from room temperature to 800°C.

-

Analysis:

-

TGA: A multi-stage weight loss is often observed. The initial loss below ~200°C corresponds to the removal of physically adsorbed water. Subsequent loss at higher temperatures is due to the dehydroxylation of Ti-OH groups, forming TiO₂.[17][18]

-

DSC: An endothermic peak corresponding to water evaporation is seen at low temperatures. A characteristic exothermic peak at higher temperatures (e.g., 300-450°C) indicates the crystallization of the amorphous material into a crystalline phase, typically anatase.[8][17]

-

Electron Microscopy (SEM/TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, particle size, and aggregation state of the nanoparticles.

Experimental Protocol: SEM/TEM

-

Sample Preparation (SEM): The powder is mounted on an SEM stub using conductive carbon tape and then sputter-coated with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.

-

Sample Preparation (TEM): The powder is dispersed in a solvent (e.g., ethanol) and sonicated. A drop of the dilute suspension is placed onto a carbon-coated copper grid and allowed to dry.[19][20]

-

Imaging: The prepared sample is inserted into the microscope.

-

SEM: Provides information on the surface morphology and particle aggregates.[21]

-

TEM: Provides higher resolution images of individual particles, allowing for size and shape determination. High-resolution TEM (HRTEM) can reveal the presence of small nanocrystalline domains within a largely amorphous matrix. Selected Area Electron Diffraction (SAED) will produce diffuse rings for amorphous materials.[21][22]

-

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The BET method determines the specific surface area of a material by measuring the physical adsorption of a gas (typically nitrogen) onto its surface. Amorphous this compound typically exhibits a high surface area, which is crucial for applications like drug delivery.

Experimental Protocol: BET Analysis

-

Degassing: The sample is first degassed under vacuum at an elevated temperature (e.g., 100-150°C) to remove any adsorbed moisture and other contaminants from the surface.

-

Adsorption/Desorption: The analysis is performed by exposing the degassed sample to varying pressures of nitrogen gas at a constant temperature (77 K, the boiling point of liquid nitrogen). The amount of gas adsorbed at each pressure is measured.

-

Analysis: The BET equation is applied to the adsorption data to calculate the specific surface area (in m²/g). The pore size distribution and pore volume can be determined from the desorption isotherm using the Barrett-Joyner-Halenda (BJH) method.

Table 2: Representative BET Surface Area Data for Amorphous TiO₂

| Synthesis Method / Conditions | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference(s) |

| Sol-Gel, excess ethanol | 350 | - | [23] |

| Sol-Gel with Al₂O₃, calcined at 500°C | 355.18 | - | [24] |

| Amorphous TiO₂:Ag⁰ | 266 | 0.17 | [25] |

| Mesoporous titania with primary amine template | >1200 | - | [26] |

X-ray Absorption Spectroscopy (XAS)

XAS is a powerful technique for probing the local atomic structure, including coordination number and bond distances, around a specific element (in this case, Titanium). It is particularly useful for amorphous materials that lack long-range order. The technique is divided into X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

Experimental Protocol: XAS

-

Sample Preparation: The powder sample is pressed into a thin pellet of uniform thickness.

-

Data Collection: The measurement is performed at a synchrotron radiation facility. The sample is irradiated with X-rays of continuously varying energy, and the absorption of X-rays by the titanium atoms is measured.

-

Analysis:

-

XANES: The pre-edge features of the Ti K-edge spectrum provide information about the coordination geometry and oxidation state of the Ti atoms. For amorphous titania, a mixture of five- and six-coordinate Ti has been observed.[26][27][28]

-

EXAFS: Analysis of the oscillations in the high-energy region of the spectrum provides quantitative information on the Ti-O bond distances and coordination numbers.[27][28]

-

Table 3: XAS Data for Amorphous Titania

| Feature | Observation | Interpretation | Reference(s) |

| XANES Pre-edge | Dominated by a transition at ~4970.7 eV | Assigned to five-coordinate Ti | [28] |

| EXAFS Analysis | Average Ti-O distance of 1.95 Å | Distorted local octahedral arrangement | [27] |

| EXAFS Analysis | Ti coordination number of ~5.2 | Mixture of coordination states in the amorphous network | [27] |

Relevance to Drug Development

The is paramount for its application in drug delivery systems.[1]

-

High Surface Area (BET): A large surface area allows for high drug loading capacity.

-

Surface Hydroxyl Groups (FTIR): These groups serve as anchoring sites for drug molecules, either through direct conjugation or via linker molecules, enabling controlled and sustained release.[1][29]

-

Porous Structure (BET, TEM): The pores can encapsulate drug molecules, protecting them from premature degradation and allowing for release via diffusion-controlled mechanisms.

-

Amorphous Nature (XRD): The disordered structure may offer different drug interaction and release kinetics compared to crystalline counterparts.

By thoroughly characterizing these properties, researchers can design and optimize amorphous this compound-based nanocarriers for specific therapeutic applications, controlling drug loading, release rates, and biocompatibility.[29][30][31]

References

- 1. Titanium Dioxide Nanomaterials: Progress in Synthesis and Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Hydrothermal synthesis of nanosized anatase and rutile TiO2 using amorphous phase TiO2 | Semantic Scholar [semanticscholar.org]

- 6. Hydrothermal synthesis of nanosized anatase and rutile TiO2 using amorphous phase TiO2 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sphinxsai.com [sphinxsai.com]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Photoelectroactivity and Raman spectroscopy of anodized titania (TiO2) photoactive water-splitting catalysts as a function of oxygen-annealing temperature - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. scholarworks.uark.edu [scholarworks.uark.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. JEOL USA blog | A Beginner's Guide to TEM Sample Preparation [jeolusa.com]

- 20. TEM Sample preparation | ORP Core Facilities | University of Arizona [cores.arizona.edu]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Controllable and facile one-pot synthesis of high surface area amorphous, crystalline, and triphasic TiO2: catalytic and photocatalytic applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 24. jprs.gov.iq [jprs.gov.iq]

- 25. researchgate.net [researchgate.net]

- 26. XAFS study on the local structure of Ti in amorphous mesoporous titania - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

- 30. Drug Delivery Systems Based on Titania Nanotubes and Active Agents for Enhanced Osseointegration of Bone Implants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. cjter.com [cjter.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Titanium Dioxide Quantum Dots

This technical guide provides a comprehensive overview of titanium dioxide (TiO2) quantum dots (QDs), with a particular focus on their synthesis from titanium-based precursors, their physicochemical properties, and their burgeoning applications in the biomedical field, especially in drug development. TiO2 nanostructures are recognized as promising candidates for clinical therapeutics due to their high biocompatibility, tunable drug-releasing capabilities, and low toxicity.[1]

Synthesis Methodologies and Experimental Protocols

The synthesis of TiO2 QDs often begins with a titanium precursor that undergoes hydrolysis to form a titanium hydroxide-like intermediate, which is then converted to crystalline TiO2 through methods like hydrothermal treatment or sol-gel processes.[2][3] The final properties of the QDs, such as size, crystal phase (anatase, rutile, or brookite), and surface area, are highly dependent on the chosen synthesis route and reaction parameters.[2][4]

Experimental Workflow: General Synthesis of TiO₂ Quantum Dots

The general process for synthesizing TiO₂ QDs involves the transformation of a titanium precursor into nanocrystalline structures, followed by rigorous characterization to ascertain their physical and optical properties.

Caption: General workflow for the synthesis and characterization of TiO₂ QDs.

Protocol 1: Sol-Gel Reflux Condensation

This method uses titanium tetra-isopropoxide (TTIP) as a precursor, which is hydrolyzed and then subjected to reflux condensation.[2][3] Subsequent drying and annealing yield QDs with a relatively high yield of 33%.[2]

-

Precursor Preparation : Dissolve 20 mM of titanium tetra-isopropoxide (TTIP) in 20 mM of glacial acetic acid with continuous stirring for 15 minutes.[3]

-

Hydrolysis : Add deionized water to the solution and stir for 1 hour at room temperature.[3]

-

Peptization : Slowly introduce 250 ml of concentrated nitric acid (HNO₃) and heat the mixture to 70 °C.[3]

-

Reflux : Subject the resulting solution to reflux condensation for 24 hours.[2]

-

Finishing : The product is then dried and annealed to produce the final TiO2 QDs.[2]

Protocol 2: Hydrothermal Synthesis

The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water, conducted within a sealed vessel (autoclave). This technique can produce pure anatase TiO2 QDs without the need for templates or organic solvents.[2]

-

Precursor Preparation : Prepare an aqueous solution with a mixture of two titanium precursors, such as titanium (IV) bis(ammonium lactate)dihydroxide (TiBALDH) and titanium oxychloride (TiOCl2).[2]

-

Hydrothermal Reaction : Place the solution in a Teflon-lined autoclave and heat at a specific temperature (e.g., 150 °C - 160 °C) for a set duration (e.g., 6-18 hours).[2][4]

-

Purification : After the reaction, the resulting precipitate is washed with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying : The purified product is dried in an oven to obtain the final TiO2 QD powder.

Protocol 3: Green Synthesis using Plant Extracts

A novel, eco-friendly approach utilizes waste materials like watermelon peels for the biosynthesis of TiO2 QDs.[2]

-

Extract Preparation : Watermelon peels are washed, dried, and powdered. The powder is then boiled in deionized water to create an aqueous extract, which is subsequently filtered.

-

Reaction : A titanium precursor solution is added to the plant extract. The phytochemicals in the extract act as reducing and capping agents.

-

Formation : The mixture is heated and stirred until the formation of TiO2 QDs is indicated by a color change.

-

Purification : The synthesized QDs are collected by centrifugation, washed repeatedly with deionized water, and dried.[2]

Physicochemical and Optical Properties

The properties of TiO2 QDs are highly dependent on their synthesis method and subsequent processing. Key quantitative parameters from various studies are summarized below.

Table 1: Structural and Optical Properties of TiO₂ QDs

| Synthesis Method | Precursor(s) | Calcination Temp. (°C) | Avg. Particle Size (nm) | Crystal Phase | Band Gap (Eg) (eV) | Surface Area (m²/g) | Reference |

| Modified Precipitation | Ti-precursor | 330 | 4.9 | Anatase | 3.20 | 322.32 | [2] |

| Modified Precipitation | Ti-precursor | 360 | 5.4 | Anatase | 3.14 | 292.39 | [2] |

| Modified Precipitation | Ti-precursor | 400 | 6.2 | Anatase | 3.07 | 254.66 | [2] |

| Sol-Gel Reflux | TTIP | - | 5 - 7 | Anatase | ~3.76 | - | [2][3] |

| Hydrothermal | Mixed Ti-precursors | - | ~4 | Anatase | ~3.79 | - | [2] |

| Green Synthesis | Ti-precursor | - | 7 | Polycrystalline | - | - | [2] |

| Microwave-Hydrothermal | - | - | ~2 | Anatase | 3.60 | - | [3] |

Table 2: Photoluminescence Properties of TiO₂ QDs

| Synthesis Method | Excitation Wavelength (nm) | Emission Maxima (nm) | Reference |

| Reflux from TiOSO₄ | 365 - 400 | 450 - 500 | [5] |

| Microwave-assisted | 360 | 400 - 800 | [6] |

Applications in Drug Development

Quantum dots offer significant advantages for drug delivery and therapy due to their unique optical properties, which allow for traceable delivery, and a high surface-area-to-volume ratio for drug attachment.[7][8][9] TiO2 QDs, in particular, are attractive due to their biocompatibility.[1][2]

Bioimaging and Biodiagnostics

The inherent fluorescence of QDs makes them excellent probes for imaging and tracking biological processes.[10][11] Compared to traditional organic dyes, QDs are brighter and more resistant to photobleaching, allowing for long-term imaging.[10] They can be used to label drug carriers or therapeutic molecules to monitor their distribution and accumulation in cells and tissues.[7]

Traceable Drug Delivery

TiO2 nanostructures can serve as carriers for various anticancer drugs, such as doxorubicin and paclitaxel.[1] By functionalizing the surface of the QDs, drugs can be loaded and then delivered specifically to cancer cells, which can minimize systemic toxicity and enhance therapeutic efficacy.[1][7] The fluorescence of the QDs allows for real-time tracking of the nanocarrier, providing valuable information on drug delivery kinetics and localization.[8]

Caption: Workflow for targeted drug delivery using functionalized TiO₂ QDs.

Photodynamic Therapy (PDT)

PDT is a promising cancer treatment modality where a photosensitizer generates reactive oxygen species (ROS) upon light irradiation, leading to localized cell death. TiO2 NPs are effective photosensitizers; however, their wide bandgap typically requires UV light for activation.[12] Surface modification with other materials, such as N-doped graphene quantum dots (N-GQDs), can shift the absorption to longer wavelengths (like near-infrared light), allowing for deeper tissue penetration.[12] Upon photoactivation, the TiO2 QD generates an electron-hole pair, which reacts with oxygen and water to produce ROS, triggering mitochondria-associated apoptotic cell death.[12]

Caption: Signaling pathway of TiO₂ QD-mediated photodynamic therapy (PDT).

Biocompatibility and Cytotoxicity

While TiO2 is generally considered biocompatible, the cytotoxicity of TiO2 QDs is an important consideration for clinical applications.[1][2] Toxicity is often concentration-dependent and can be influenced by particle size, crystal structure, and surface modifications.[13][14] For instance, incorporating N-GQDs onto the surface of TiO2 nanoparticles has been shown to significantly reduce cytotoxicity compared to pristine TiO2.[15]

Table 3: Cytotoxicity Data of Titanium-Based QDs

| Nanomaterial | Cell Line | Assay | IC₅₀ (µg/mL) | Exposure Time (h) | Key Finding | Reference |

| TiO₂ QDs | MCF-7 (Breast Cancer) | - | 114 | - | Shows potential anticancer activity. | [2] |

| TiO₂ NPs | L929 (Mouse Fibroblast) | MTT | >600 | 48 | Significant cytotoxicity observed after 48h. | [13] |

| TiO₂ NPs | HepG2 (Hepatocarcinoma) | - | ~2500 | 24 | Chronic exposure to safe doses can still stimulate oxidative stress. | [14] |

| N-GQDs/TiO₂ NCs | MDA-MB-231 (Breast Cancer) | - | >1000 | 24 | Nanocomposite is significantly less cytotoxic than pristine TiO₂. | [12][15] |

| TiO₂ QDs | Vero (Normal cell line) | - | - | - | Showed lower toxicity to normal cells compared to cancer cells. | [16] |

These findings suggest that while TiO2 QDs hold great promise, careful optimization of their properties and thorough toxicological assessment are crucial for their safe and effective translation into clinical settings.

References

- 1. Biomedical Applications of TiO2 Nanostructures: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Titanium Dioxide Nanomaterials: Progress in Synthesis and Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. faculty.washington.edu [faculty.washington.edu]

- 8. Biomedical Applications of Quantum Dots: Overview, Challenges, and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Semiconductor Quantum Dots for Bioimaging and Biodiagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantum dots for fluorescent biosensing and bio-imaging applications - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. N-Doped Graphene Quantum Dots/Titanium Dioxide Nanocomposites: A Study of ROS-Forming Mechanisms, Cytotoxicity and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Acute cytotoxic effects of Titanium dioxide (TiO2) and chronic exposure to safe dose of nanoparticle on Hepatocarcinoma cell line (HepG2) [nanomedicine-rj.com]

- 15. A titanium dioxide/nitrogen-doped graphene quantum dot nanocomposite to mitigate cytotoxicity: synthesis, characterisation, and cell viability evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Theoretical Studies of Titanium Hydroxide Clusters

Introduction